molecular formula C4H3Cl2N3 B102273 3,6-Dichloropyridazin-4-amine CAS No. 823-58-5

3,6-Dichloropyridazin-4-amine

Cat. No. B102273
M. Wt: 163.99 g/mol
InChI Key: HODYDVHWWMTUEL-UHFFFAOYSA-N
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Patent
US07141564B2

Procedure details

A suspension of 3,4,6-trichloropyridazine (prepared by the method of B. Kasnar et al, Nucleosides and Nucleotides, 1994, 13, 459) (10.0 g) in conc. aqueous ammonia (1 L) was heated at 75° C. for 16 h. The mixture was concentrated to a small volume and extracted several times with ethyl acetate. The extracts were washed with brine, dried and evaporated. The crude product was recrystallised from ethyl acetate to give the product (5.03 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nucleosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1Cl.[NH3:10]>>[NH2:10][C:7]1[CH:6]=[C:5]([Cl:9])[N:4]=[N:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Step Two
Name
Nucleosides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Nucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of B
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a small volume
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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